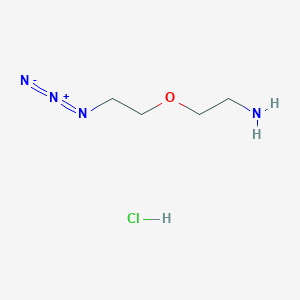![molecular formula C13H14N4OS2 B2822447 3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one CAS No. 847399-98-8](/img/structure/B2822447.png)
3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C13H14N4OS2 and its molecular weight is 306.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Research on 1,2-Benzisothiazoles explores the synthesis and reactions of derivatives, contributing to the understanding of their chemical behaviors and potential for creating novel compounds with specific properties (Carrington et al., 1972).
Antioxidative Activity
- A study on S-substituted derivatives of triazole-thiones highlighted the synthesis of novel compounds with significant antioxidative activity, suggesting their utility in addressing oxidative stress-related conditions (Tumosienė et al., 2014).
Catalyst and Solvent-Free Synthesis
- Innovations in catalyst and solvent-free synthesis for benzamide derivatives from triazole compounds indicate advancements in eco-friendly chemical synthesis methods, showing potential for more sustainable production of chemicals (Moreno-Fuquen et al., 2019).
Pharmacological Properties
- The pharmacological exploration of triazole and thiadiazole derivatives has led to findings on their effects on the central nervous system, presenting a basis for potential therapeutic applications (Maliszewska-Guz et al., 2005).
Antimicrobial Activity
- Investigations into benzothiazole derivatives have identified potent antimicrobial activities, underscoring the relevance of these compounds in developing new antimicrobial agents (Soni et al., 2010).
作用機序
Target of Action
The compound, also known as 3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound inhibits the activity of AChE and MAO-B enzymes, thereby increasing the levels of acetylcholine and dopamine in the brain . It interacts strongly with the active sites of both enzymes, particularly with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site . This interaction is a promising finding, as it suggests the compound’s potential to inhibit these enzymes effectively .
Biochemical Pathways
By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways, respectively. The increased acetylcholine levels enhance cholinergic signaling, which is known to play a critical role in cognitive performance . The increased dopamine levels can help improve mood and cognition. Additionally, the compound has been shown to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Result of Action
The compound’s inhibition of AChE and MAO-B enzymes and its prevention of beta-amyloid plaque formation could potentially alleviate the symptoms of Alzheimer’s disease . This includes improvements in memory, thought, and behavior, which are often impaired in AD patients .
特性
IUPAC Name |
3-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-3-19-12-15-14-11(16(12)2)8-17-9-6-4-5-7-10(9)20-13(17)18/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFWHTUROHNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
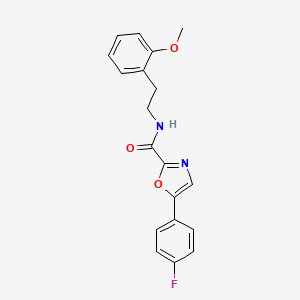
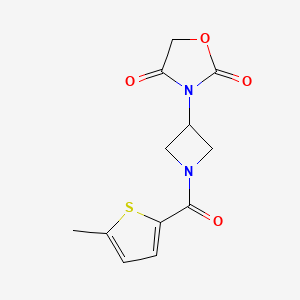
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
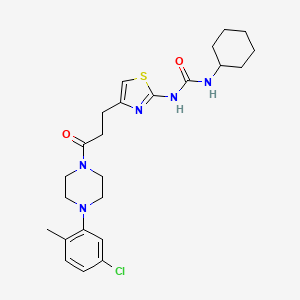
![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)
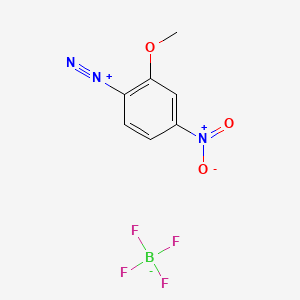

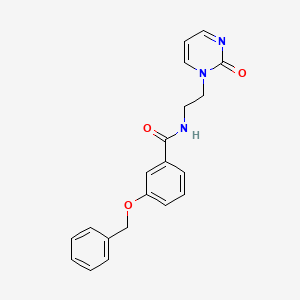

![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
